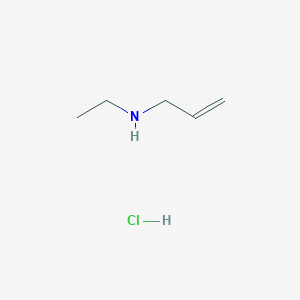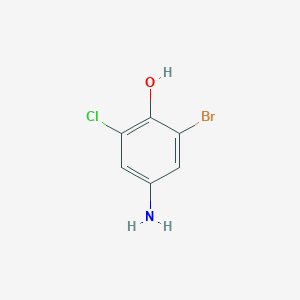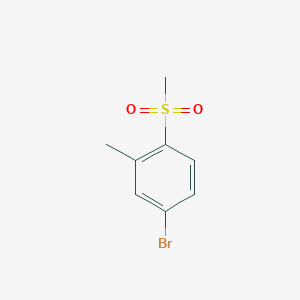
4-溴-2-甲基-1-(甲磺酰基)苯
描述
The compound "4-Bromo-2-methyl-1-(methylsulfonyl)benzene" is a brominated aromatic compound with a methylsulfonyl substituent. This type of compound is of interest due to its potential use in various chemical reactions and as an intermediate in organic synthesis. The presence of the bromo and methylsulfonyl groups suggests that it could participate in electrophilic aromatic substitution reactions and serve as a precursor for further functionalization.
Synthesis Analysis
The synthesis of brominated benzene derivatives can involve the use of bromoethylsulfonium salts, which can react with aminoalcohols to form heterocyclic compounds, as demonstrated in the synthesis of morpholines and benzoxazepines . Although the specific synthesis of "4-Bromo-2-methyl-1-(methylsulfonyl)benzene" is not detailed in the provided papers, similar methodologies could potentially be applied, utilizing bromination agents and sulfonation techniques to introduce the desired substituents onto the benzene ring.
Molecular Structure Analysis
X-ray diffraction (XRD) analysis is a common technique used to determine the crystal structure of brominated benzene derivatives, as seen in the study of various bromo- and bromomethyl-substituted benzenes . The molecular structure of related compounds often features interactions such as hydrogen bonding and halogen bonding, which can influence the overall stability and reactivity of the molecule .
Chemical Reactions Analysis
Brominated aromatic compounds are known to undergo various chemical reactions, including annulation to form heterocyclic compounds , and can participate in electrophilic substitution reactions due to the electron-withdrawing nature of the bromine atom. The presence of the methylsulfonyl group could also lead to reactions involving the sulfur atom, such as sulfonation or the formation of sulfones .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-Bromo-2-methyl-1-(methylsulfonyl)benzene" can be inferred from related compounds. For instance, the crystal structure of a related molecule, 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid, shows that the sulfonyl group can cause deviations from the benzene ring plane, affecting the molecule's overall conformation . Intermolecular interactions, such as hydrogen bonds and halogen bonds, are also important in determining the physical properties, such as melting and boiling points, solubility, and crystal packing .
科学研究应用
有机合成应用
- 该化合物可作为复杂分子合成中的前体或中间体。例如,它已参与苯并呋喃衍生物的合成,突出了其在构建具有潜在生物活性的杂环化合物中的用途 (Choi, Seo, Son, & Lee, 2009)。
- 它用于选择性硝化的工艺开发,证明了其在选择性功能化策略中的作用。这对于合成具有特定性质的化合物至关重要,如使用连续流反应器以高产率生成硝基衍生物 (Yu, Zhou, Liu, Wang, Yu, & Su, 2016)。
材料科学和化学性质
- 研究 4-溴-2-甲基-1-(甲磺酰基)苯在各种溶剂中的热力学性质,为其在材料科学中的纯化和应用提供了必要的数据。不同有机溶剂中的溶解度数据和使用热力学模型进行的分析提供了对其在各种化学环境中的行为的见解 (Xu, Han, Cong, Du, Cheng, Wang, & Zhao, 2016)。
分子相互作用的研究
- 该化合物已被用于探索分子相互作用和晶体结构的形成。这包括研究分子间相互作用(如氢键和卤素键)对晶体结构的稳定性和形成的影响。这些研究对于理解材料的性质及其在晶体材料和超分子化学中的潜在应用至关重要 (Choi, Seo, Son, & Lee, 2008)。
安全和危害
According to the safety data sheet, “4-Bromo-2-methyl-1-(methylsulfonyl)benzene” is classified as Acute Tox. 4 Oral . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
未来方向
While specific future directions for “4-Bromo-2-methyl-1-(methylsulfonyl)benzene” are not available, it’s worth noting that similar compounds like “4-Bromophenyl methyl sulfone” can undergo coupling reactions with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide . This suggests potential applications in the synthesis of N-aryl sulfonamides, which are found in various biologically active compounds.
属性
IUPAC Name |
4-bromo-2-methyl-1-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVYXKNXYRIPOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609103 | |
| Record name | 4-Bromo-1-(methanesulfonyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-1-(methylsulfonyl)benzene | |
CAS RN |
99768-21-5 | |
| Record name | 4-Bromo-1-(methanesulfonyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)
![Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1286584.png)


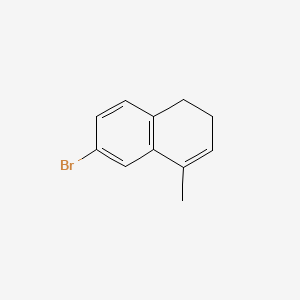
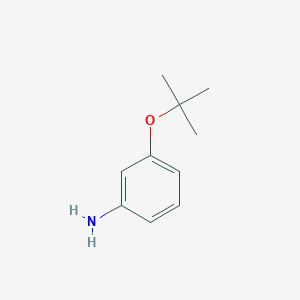
![2-amino-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B1286607.png)
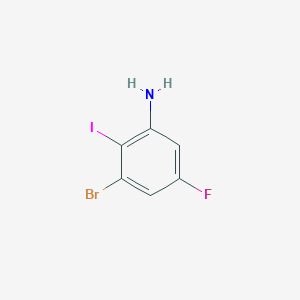
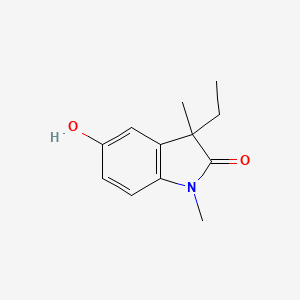
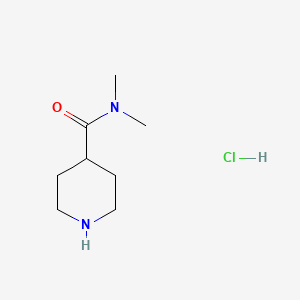

![Benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]-](/img/structure/B1286631.png)
